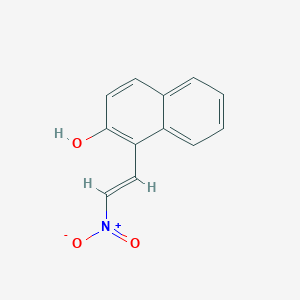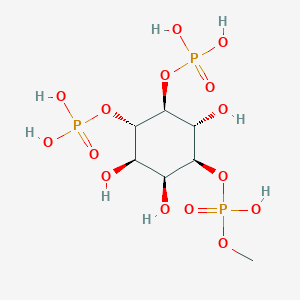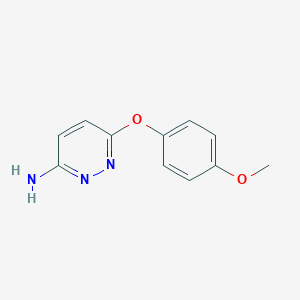
Dimethyldiazaperopyrenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyldiazaperopyrenium (DDP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. DDP is a polycyclic aromatic compound that consists of a nitrogen-containing heterocyclic ring and a pyrene moiety.
Mécanisme D'action
The mechanism of action of Dimethyldiazaperopyrenium is not fully understood, but it is believed to involve the intercalation of Dimethyldiazaperopyrenium into DNA, leading to the inhibition of DNA replication and transcription. Dimethyldiazaperopyrenium has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Dimethyldiazaperopyrenium has been shown to exhibit various biochemical and physiological effects, including the inhibition of DNA replication and transcription, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways involved in cell proliferation and survival. Dimethyldiazaperopyrenium has also been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyldiazaperopyrenium has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to intercalate into DNA, and its potential as a lead compound for the development of new drugs. However, Dimethyldiazaperopyrenium also has some limitations, including its low solubility in aqueous solutions, its potential toxicity to normal cells, and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the research on Dimethyldiazaperopyrenium, including the development of new synthetic methods for Dimethyldiazaperopyrenium and its analogs, the investigation of the structure-activity relationship of Dimethyldiazaperopyrenium and its derivatives, the exploration of the potential applications of Dimethyldiazaperopyrenium in other fields, such as materials science and environmental chemistry, and the development of new drugs based on Dimethyldiazaperopyrenium for the treatment of cancer and other diseases.
Conclusion
In conclusion, Dimethyldiazaperopyrenium is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Dimethyldiazaperopyrenium have been discussed in this paper. Further research on Dimethyldiazaperopyrenium and its derivatives is needed to fully understand their potential applications and limitations.
Méthodes De Synthèse
Dimethyldiazaperopyrenium can be synthesized using various methods, including the reaction of pyrene with diazaperopyrene or the reaction of pyrene with N-methyl-diazaperopyrene. The most commonly used method for the synthesis of Dimethyldiazaperopyrenium involves the reaction of pyrene with N-methyl-diazaperopyrene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction yields Dimethyldiazaperopyrenium as a yellow crystalline solid with a melting point of 241-243°C.
Applications De Recherche Scientifique
Dimethyldiazaperopyrenium has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, Dimethyldiazaperopyrenium has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In drug discovery, Dimethyldiazaperopyrenium has been used as a lead compound for the development of new drugs targeting cancer and other diseases. In biochemistry, Dimethyldiazaperopyrenium has been used as a tool to study the interaction between DNA and various proteins.
Propriétés
Numéro CAS |
118891-85-3 |
|---|---|
Nom du produit |
Dimethyldiazaperopyrenium |
Formule moléculaire |
C26H18N2+2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
7,18-dimethyl-7,18-diazoniaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,7,10,13(23),14,16(24),17,19,21,25-tridecaene |
InChI |
InChI=1S/C26H18N2/c1-27-11-15-3-7-19-21-9-5-17-13-28(2)14-18-6-10-22(26(21)24(17)18)20-8-4-16(12-27)23(15)25(19)20/h3-14H,1-2H3/q+2 |
Clé InChI |
PTLVVXTVVBIZIR-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C |
SMILES canonique |
C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C |
Autres numéros CAS |
118891-85-3 |
Synonymes |
dimethyldiazaperopyrenium dimethyldiazaperopyrenium dichloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)



![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)




![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)